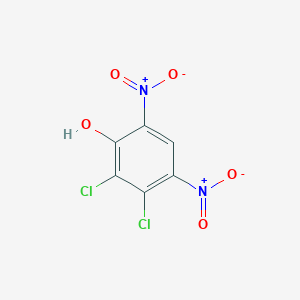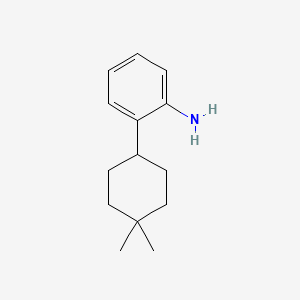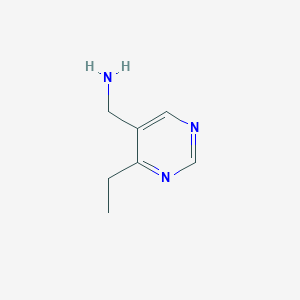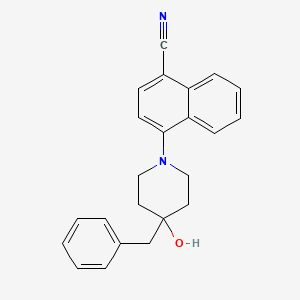
Ethyl 2-(3,5-dihydroxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,5-dihydroxyphenyl)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and contains two hydroxyl groups positioned at the 3 and 5 locations on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(3,5-dihydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,5-dihydroxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl 3,5-dihydroxyphenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3,5-dihydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenylacetate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3,5-dihydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mecanismo De Acción
The mechanism of action of ethyl 3,5-dihydroxyphenylacetate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dihydroxyphenylacetate: Similar structure but with a methyl ester group.
Butyl 3,5-dihydroxyphenylacetate: Similar structure but with a butyl ester group.
Ethyl 2,5-dihydroxyphenylacetate: Similar structure but with hydroxyl groups at different positions.
Uniqueness
Ethyl 2-(3,5-dihydroxyphenyl)acetate is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with biological targets. This positioning can make it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
ethyl 2-(3,5-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,11-12H,2,5H2,1H3 |
Clave InChI |
IDZMZHPTOBCJDG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B8495496.png)
![1h-Indole-2-carboxylic acid,1-[(4-nitrophenyl)methyl]-3-(2-thienyl)-,ethyl ester](/img/structure/B8495515.png)
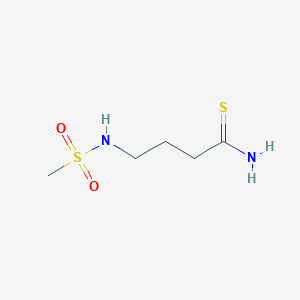

![3-Bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B8495535.png)
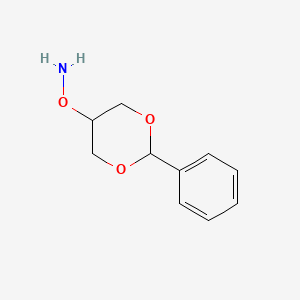
![1-[3-(Methylthio)propyl]cyclobutanecarboxylic acid](/img/structure/B8495560.png)


